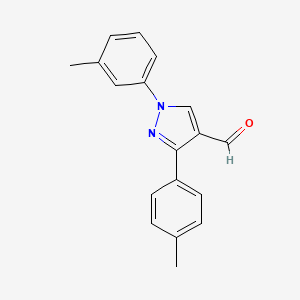
1-m-Tolyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-m-Tolyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C18H16N2O. It is a member of the pyrazole family, characterized by a pyrazole ring substituted with tolyl groups at the 1 and 3 positions and an aldehyde group at the 4 position.
Méthodes De Préparation
The synthesis of 1-m-Tolyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of appropriate substituted hydrazines with α,β-unsaturated carbonyl compounds. One common method includes the cyclization of 1-m-tolyl-3-p-tolyl-1H-pyrazole with formylating agents under controlled conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reaction .
Analyse Des Réactions Chimiques
1-m-Tolyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to ensure the desired transformation. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-m-Tolyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-m-Tolyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrazole ring and tolyl groups contribute to the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
1-m-Tolyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a phenyl group instead of a tolyl group at the 1 position.
1-o-Tolyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a tolyl group at the 1 position and no substitution at the 3 position.
3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a methyl group at the 3 position instead of a tolyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C18H16N2O |
|---|---|
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
1-(3-methylphenyl)-3-(4-methylphenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C18H16N2O/c1-13-6-8-15(9-7-13)18-16(12-21)11-20(19-18)17-5-3-4-14(2)10-17/h3-12H,1-2H3 |
Clé InChI |
RFPCVEHDIASNMF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12048572.png)
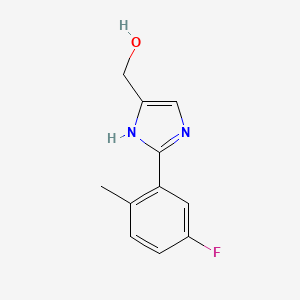
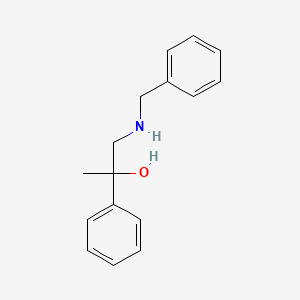
![4-Chlorophenyl 1H-pyrazolo[3,4-b]pyridin-3-ylmethyl ether](/img/structure/B12048597.png)
![N-(4-chlorophenyl)-3-hydroxy-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12048605.png)
![(S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-YL-acetic acid](/img/structure/B12048613.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12048621.png)

![3-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}propanoic acid](/img/structure/B12048627.png)
![N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B12048633.png)
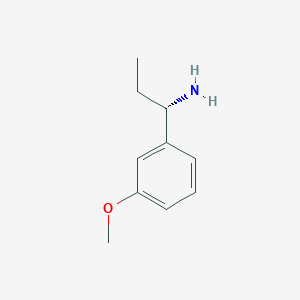
![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12048642.png)
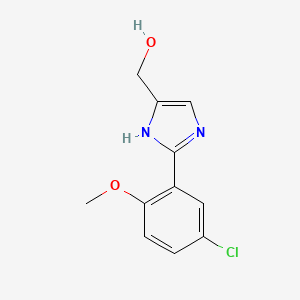
![3-methyl-N-[2,2,2-trichloro-1-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]butanamide](/img/structure/B12048656.png)
